

2,2-Dimethyl-3-hexanone CAS number and IUPAC name

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Compound of Interest

Compound Name: 2,2-Dimethyl-3-hexanone

Cat. No.: B1296249

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Technical Guide: 2,2-Dimethyl-3-hexanone

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-3-hexanone is a branched aliphatic ketone recognized for its specific structural arrangement, featuring a ketone functional group at the third carbon of a hexane chain and two methyl groups on the second carbon.^{[1][2]} This configuration, particularly the quaternary carbon adjacent to the carbonyl group, influences its chemical reactivity and physical properties.^[2] It serves as a useful compound in organic synthesis.^[1] This document provides a comprehensive overview of its chemical identity, physicochemical properties, and relevant experimental data.

Chemical Identity and Nomenclature

The compound is systematically identified by its IUPAC name and its CAS registry number, ensuring unambiguous reference in scientific literature and chemical databases.

- IUPAC Name: 2,2-dimethylhexan-3-one^{[2][3][4]}
- CAS Number: 5405-79-8^{[1][3][4][5][6]}
- Common Synonyms: tert-Butyl propyl ketone, 3-Hexanone, 2,2-dimethyl-^{[2][3][7]}

The relationship between these primary identifiers is illustrated below.

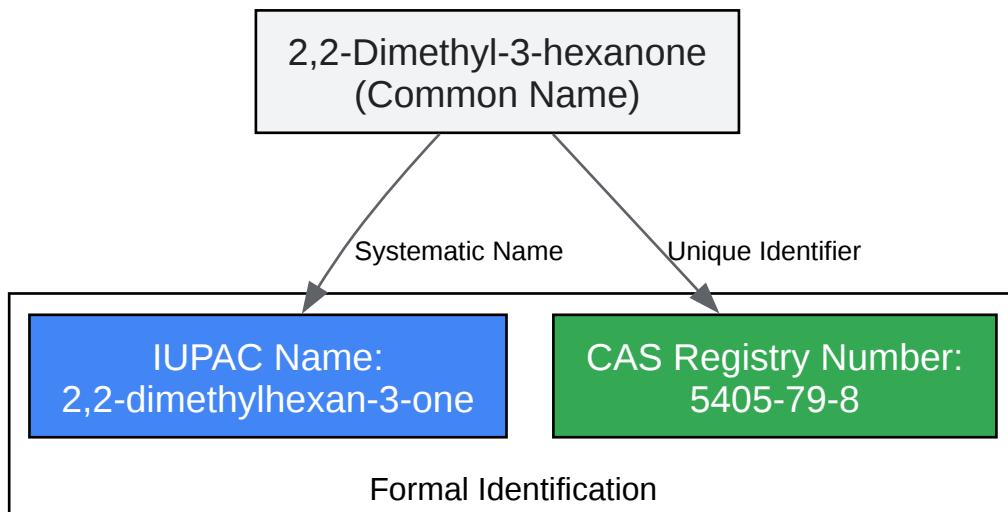


Figure 1. Identifiers for 2,2-Dimethyl-3-hexanone

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Figure 1. Relationship between common name and formal identifiers.

Physicochemical Properties

2,2-Dimethyl-3-hexanone is a colorless, transparent liquid at standard temperature and pressure.[2][8][9] A summary of its key quantitative properties is presented in Table 1.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₆ O	[1] [2] [5] [6]
Molecular Weight	128.21 g/mol	[1] [2] [5] [6]
Boiling Point	145.85 - 147 °C	[2] [8] [10]
Density	0.8105 - 0.825 g/cm ³	[2] [8]
Refractive Index	1.4105	[2] [8]
Flash Point	34.4 °C	[8]
InChI Key	PYCHXHVFOZBVEY- UHFFFAOYSA-N	[1] [2] [3]
Canonical SMILES	CCCC(=O)C(C)(C)C	[1] [2] [10]

Experimental Protocols

A common method for the synthesis of **2,2-Dimethyl-3-hexanone** involves a base-catalyzed aldol condensation.[\[1\]](#)

- Reactants: Acetone and tert-butyl propionate.[\[1\]](#)
- Catalyst: Aqueous sodium hydroxide.[\[1\]](#)
- Solvent: Ethanol.[\[1\]](#)
- General Procedure: The reaction mechanism involves the deprotonation of acetone by the base to form a reactive enolate. This enolate then performs a nucleophilic attack on the carbonyl carbon of tert-butyl propionate.[\[1\]](#) The resulting intermediate subsequently yields **2,2-Dimethyl-3-hexanone**.[\[1\]](#)
- Critical Parameters: Maintaining the reaction temperature between 25-40°C and controlling the stoichiometric ratios of the reactants are crucial for maximizing the yield and minimizing the formation of side products.[\[1\]](#)

The workflow for this synthesis is outlined in the diagram below.

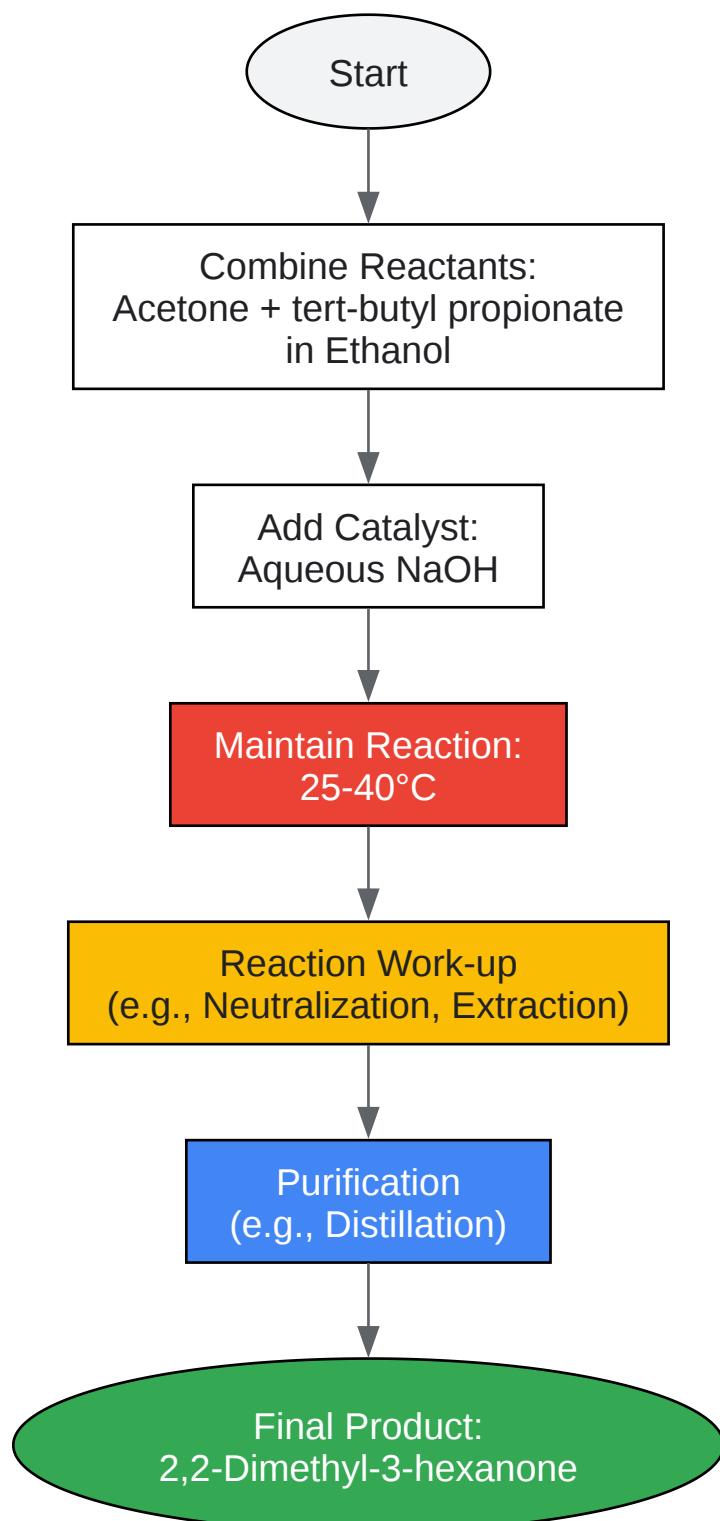


Figure 2. Synthesis Workflow via Aldol Condensation

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Figure 2. General workflow for the synthesis of **2,2-Dimethyl-3-hexanone**.

The structure of **2,2-Dimethyl-3-hexanone** can be confirmed using various spectroscopic methods.

- Infrared (IR) Spectroscopy: The IR spectrum provides definitive identification of the ketone functional group through a characteristic strong absorption band for the C=O stretch.[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum shows distinct signals corresponding to the different proton environments. The two methyl groups attached to the quaternary carbon typically appear as a sharp singlet integrating to six protons.[1]
 - ^{13}C NMR: The carbon skeleton is resolved, with the carbonyl carbon showing a characteristic downfield resonance in the range of 205-215 ppm due to significant deshielding.[1]
- Mass Spectrometry (MS): Electron ionization mass spectrometry reveals a molecular ion peak $[\text{M}]^+$ at m/z 128, which corresponds to the molecular weight of the compound.[1] The predominant fragmentation pattern observed is α -cleavage adjacent to the carbonyl group.[1]

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